molecular formula C16H15Cl2NO2S B11170180 N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11170180
M. Wt: 356.3 g/mol
InChI Key: GQTCWMJHWXHOBU-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is a chemical compound with potential applications in various scientific fields. Its structure consists of a benzamide core substituted with a 2,3-dichlorophenyl group and a 2-(2-methoxyethyl)sulfanyl group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dichloroaniline and 2-(2-methoxyethyl)thiol.

    Formation of Benzamide Core: The 2,3-dichloroaniline is reacted with benzoyl chloride under basic conditions to form the benzamide core.

    Thioether Formation: The benzamide intermediate is then reacted with 2-(2-methoxyethyl)thiol in the presence of a suitable base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration of its potential as a therapeutic agent for various diseases.

    Pharmacokinetics: Research on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Material Science: Use in the development of new materials with specific properties.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    Protein Binding: Binding to proteins and altering their function or stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]acetamide
  • N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]propionamide

Uniqueness

N-(2,3-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15Cl2NO2S

Molecular Weight

356.3 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C16H15Cl2NO2S/c1-21-9-10-22-14-8-3-2-5-11(14)16(20)19-13-7-4-6-12(17)15(13)18/h2-8H,9-10H2,1H3,(H,19,20)

InChI Key

GQTCWMJHWXHOBU-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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